molecular formula C10H14IN3OS B5730196 methyl N'-[(E)-(4-methoxyphenyl)methylideneamino]carbamimidothioate;hydroiodide

methyl N'-[(E)-(4-methoxyphenyl)methylideneamino]carbamimidothioate;hydroiodide

Cat. No.: B5730196
M. Wt: 351.21 g/mol
InChI Key: XKYQPTXHSCYYGU-RRAJOLSVSA-N
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Description

Methyl N’-[(E)-(4-methoxyphenyl)methylideneamino]carbamimidothioate;hydroiodide is a chemical compound with a complex structure that includes a methoxyphenyl group, a methylideneamino group, and a carbamimidothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N’-[(E)-(4-methoxyphenyl)methylideneamino]carbamimidothioate;hydroiodide typically involves the reaction of 4-methoxybenzaldehyde with methyl carbamimidothioate in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, such as a specific temperature and pH, to ensure the formation of the desired product. The reaction can be represented as follows:

4-methoxybenzaldehyde+methyl carbamimidothioatemethyl N’-[(E)-(4-methoxyphenyl)methylideneamino]carbamimidothioate\text{4-methoxybenzaldehyde} + \text{methyl carbamimidothioate} \rightarrow \text{methyl N'-[(E)-(4-methoxyphenyl)methylideneamino]carbamimidothioate} 4-methoxybenzaldehyde+methyl carbamimidothioate→methyl N’-[(E)-(4-methoxyphenyl)methylideneamino]carbamimidothioate

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as chromatography and crystallization, ensures the isolation of high-purity methyl N’-[(E)-(4-methoxyphenyl)methylideneamino]carbamimidothioate;hydroiodide.

Chemical Reactions Analysis

Types of Reactions

Methyl N’-[(E)-(4-methoxyphenyl)methylideneamino]carbamimidothioate;hydroiodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives.

Scientific Research Applications

Methyl N’-[(E)-(4-methoxyphenyl)methylideneamino]carbamimidothioate;hydroiodide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl N’-[(E)-(4-methoxyphenyl)methylideneamino]carbamimidothioate;hydroiodide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-(4-methoxyphenylmethyl)-N’-cyanocarbamimidothioate
  • Methyl N-[1-(phenylmethyl)-4-piperidinyl]-N’-cyanocarbamimidothioate

Uniqueness

Methyl N’-[(E)-(4-methoxyphenyl)methylideneamino]carbamimidothioate;hydroiodide is unique due to its specific structural features, such as the presence of a methoxyphenyl group and a carbamimidothioate moiety

Properties

IUPAC Name

methyl N'-[(E)-(4-methoxyphenyl)methylideneamino]carbamimidothioate;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS.HI/c1-14-9-5-3-8(4-6-9)7-12-13-10(11)15-2;/h3-7H,1-2H3,(H2,11,13);1H/b12-7+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYQPTXHSCYYGU-RRAJOLSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NN=C(N)SC.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/N=C(/N)\SC.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14IN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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